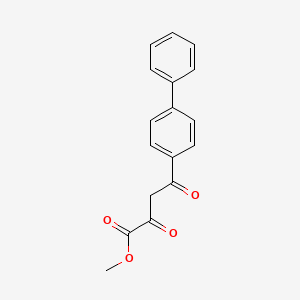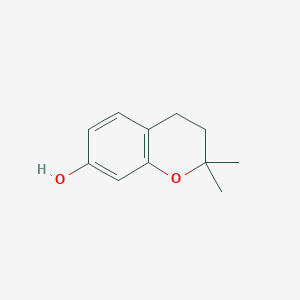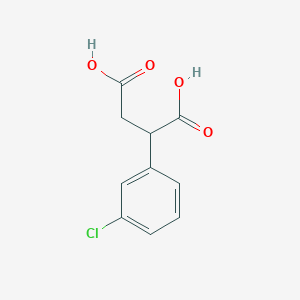
2-(3-Chlorophenyl)succinic acid
Übersicht
Beschreibung
2-(3-Chlorophenyl)succinic acid is a chemical compound with the CAS Number: 66041-28-9 and a molecular weight of 228.63 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of succinic acid derivatives has been a topic of interest in recent years . For instance, succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate . The optimal reaction mass ratio of succinic acid to urea was found to be 2:1 .Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenyl)succinic acid can be represented by the linear formula C10H9ClO4 . The structure of succinic acid can be readily controlled with the supersaturation rate .Chemical Reactions Analysis
Succinic acid is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 . It has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .Physical And Chemical Properties Analysis
2-(3-Chlorophenyl)succinic acid is a white to yellow solid at room temperature . It has a molecular weight of 228.63 .Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals
- A new ureide has been synthesized by acylation of the anticonvulsant and anti-alcohol drug galodif N - [ (3-chlorophenyl) (phenyl)methyl]urea with succinic anhydride in the presence of some acids . Unlike galodif which is almost insoluble in water, the synthesized ureide is soluble in aqueous media . It is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .
-
Pharmaceuticals
- A new ureide has been synthesized by acylation of the anticonvulsant and anti-alcohol drug galodif N - [ (3-chlorophenyl) (phenyl)methyl]urea with succinic anhydride in the presence of some acids . Unlike galodif which is almost insoluble in water, the synthesized ureide is soluble in aqueous media . It is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .
-
Ester Synthesis
- 2-(3-Chlorophenyl)succinic acid could potentially be used in the synthesis of various esters. For example, it could be used to synthesize 3-chlorophenyl 3-phenylprop-2-en-1-yl ester and 3-chlorophenyl 2,2,3,3,3-pentafluoropropyl ester . These esters could have potential applications in various fields such as pharmaceuticals, polymers, and more.
-
Biodegradable Plastics
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCJGJSIKKQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496312 | |
| Record name | 2-(3-Chlorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)succinic acid | |
CAS RN |
66041-28-9 | |
| Record name | 2-(3-Chlorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



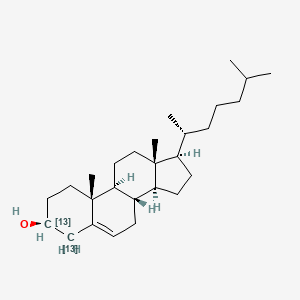
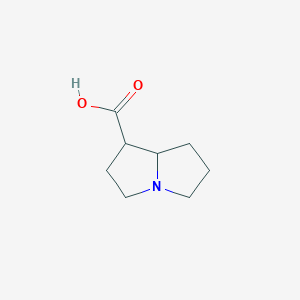
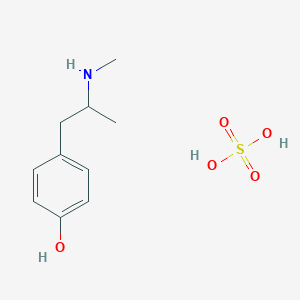
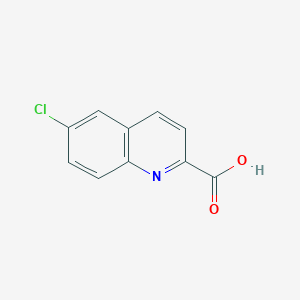
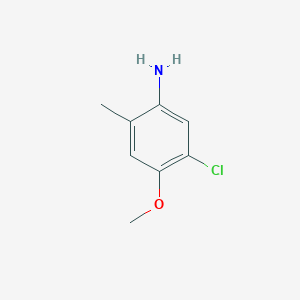
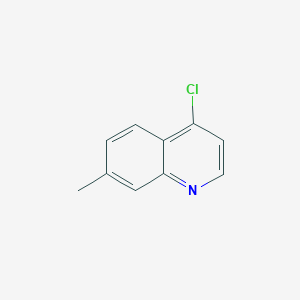
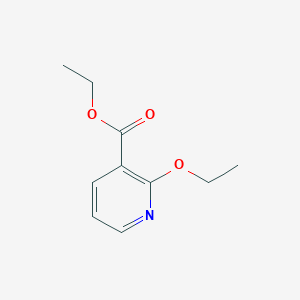
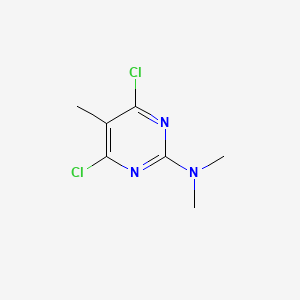
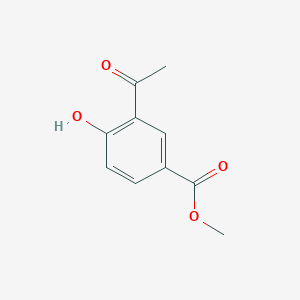

![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)
